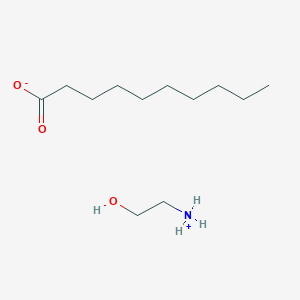

Monoethanolamine caprate

説明

Overview of Fatty Acid Ethanolamides and Monoethanolammonium Carboxylates in Chemical Science

Fatty acid ethanolamides (FAEs) are a class of naturally occurring lipids found in both plant and animal tissues. researchgate.net Their significance was first noted decades ago, but they gained substantial attention with the discovery of anandamide, a fatty acid ethanolamide that acts as an endogenous ligand for cannabinoid receptors. researchgate.netnih.gov FAEs are involved in various physiological processes and are considered important signaling molecules. nih.gov This class of compounds includes oleoylethanolamide (OEA), palmitoylethanolamide (B50096) (PEA), and arachidonoylethanolamide (anandamide). researchgate.net

Monoethanolammonium carboxylates, on the other hand, are salts formed from the reaction of a carboxylic acid and monoethanolamine. whiterose.ac.uk These compounds have received less attention in scientific literature compared to their sodium carboxylate counterparts. whiterose.ac.uk They are known to be components in some household cleaning products and can present stability challenges in formulations due to their tendency to crystallize out of solution. whiterose.ac.uk Research into their fundamental characterization is ongoing to better understand their behavior. whiterose.ac.uk

Significance of Decanoic Acid Derivatives in Amphiphilic Chemistry and Supramolecular Assembly

Decanoic acid, a 10-carbon fatty acid, and its derivatives are significant in the field of amphiphilic chemistry. ontosight.aiontosight.ai Their structure, which includes a hydrophobic fatty acid tail and a hydrophilic headgroup, allows them to exhibit amphiphilic properties. ontosight.aiontosight.ai This dual nature enables them to act as surfactants and emulsifiers, facilitating the mixing of substances that would otherwise be immiscible, like oil and water. ontosight.aiontosight.ai

The self-assembly of decanoic acid molecules is a key area of interest. mdpi.comresearchgate.net These molecules can spontaneously form organized structures, such as micelles and vesicles, in aqueous solutions under specific conditions of pH, temperature, and concentration. mdpi.comresearchgate.net This process is driven by the desire of the molecules to optimize their interactions by shielding their hydrophobic tails from water while exposing their hydrophilic heads. mdpi.com The study of these supramolecular assemblies is crucial for understanding prebiotic chemistry and the formation of primitive cell-like structures. mdpi.comresearchgate.net

Rationale for Comprehensive Research on Monoethanolamine Caprate and Related Structures

The unique structure of this compound, combining a medium-chain fatty acid with an alkanolamine, makes it a subject of interest for comprehensive research. ontosight.ai Its amphiphilic nature suggests potential applications as an emulsifier and solubilizer in various formulations. ontosight.ai Understanding the properties of this compound can lead to the development of new materials and formulations with tailored characteristics.

Furthermore, research into related structures, such as other fatty acid ethanolamides and their derivatives, provides a broader context for understanding the structure-property relationships within this class of compounds. For instance, studies on various fatty acid ethanolamides have revealed their roles as signaling molecules with diverse biological activities. researchgate.netnih.gov Investigating these compounds can lead to the discovery of new bioactive molecules and a deeper understanding of their mechanisms of action.

Current State of Knowledge and Emerging Research Trajectories for Alkyl Ethanolamines

The global market for ethanolamines, including monoethanolamine, is experiencing significant growth, driven by their use in various applications such as personal care products, detergents, and agrochemicals. emergenresearch.comsnsinsider.com A key trend in the field is the development of bio-based ethanolamines to reduce the environmental impact of their production. emergenresearch.com

Emerging research is focused on expanding the applications of alkyl ethanolamines. For example, there is growing interest in their use in carbon capture technologies. atamanchemicals.com Additionally, companies are investing in increasing the production capacity of alkyl ethanolamines to meet the rising demand. mordorintelligence.comresearchnester.com The development of new technologies for their synthesis, such as membrane-based separation and catalytic conversion, is also an active area of research. emergenresearch.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Decanoic acid, compound with 2-aminoethanol (1:1) ontosight.ai |

| CAS Number | 25859-29-4 biocat.com |

| Molecular Formula | C12H27NO3 nih.gov |

| Molecular Weight | 233.35 g/mol cymitquimica.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Acetic Acid |

| Anandamide |

| Arachidonoylethanolamide |

| Decanoic Acid |

| Diethanolamine (B148213) |

| Linoleoylethanolamide |

| Monoethanolamine |

| This compound |

| Oleoylethanolamide |

| Palmitoylethanolamide |

| Stearoyl ethanolamide |

特性

CAS番号 |

25859-29-4 |

|---|---|

分子式 |

C12H27NO3 |

分子量 |

233.35 g/mol |

IUPAC名 |

2-aminoethanol;decanoic acid |

InChI |

InChI=1S/C10H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10(11)12;3-1-2-4/h2-9H2,1H3,(H,11,12);4H,1-3H2 |

InChIキー |

VRUZHFPWMNICEL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)O.C(CO)N |

正規SMILES |

CCCCCCCCCC(=O)[O-].C(CO)[NH3+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Monoethanolamine caprate; Decanoic acid, compound with 2-aminoethanol (1:1); EINECS 247-303-6; 2-aminoethanol,decanoic acid. |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Monoethanolamine Caprate

Formation of Monoethanolammonium Decanoate (B1226879) (Caprate Salt)

The primary route for the synthesis of monoethanolamine caprate is through a direct acid-base reaction between its constituent precursors.

The formation of this compound is a classic example of an acid-base neutralization reaction. libretexts.orgumb.edu.pl In this process, the carboxylic acid group (-COOH) of capric acid (decanoic acid) donates a proton (H⁺) to the primary amine group (-NH₂) of monoethanolamine. ontosight.aipressbooks.pub

The reaction can be represented as:

CH₃(CH₂)₈COOH (Decanoic Acid) + HOCH₂CH₂NH₂ (Monoethanolamine) → [HOCH₂CH₂NH₃]⁺[CH₃(CH₂)₈COO]⁻ (Monoethanolammonium Decanoate)

This reaction involves the transfer of a proton from the acid to the base, resulting in the formation of an ionic compound, the salt. ontosight.ai The stoichiometry of this neutralization reaction is typically a 1:1 molar ratio between the acid and the base to yield the salt and water. libretexts.org The driving force for this reaction is the formation of the stable ionic bond between the newly formed monoethanolammonium cation and the decanoate anion. umb.edu.pl

The crystallization of monoethanolammonium alkylcarboxylates, including the caprate salt, is a complex process that significantly influences the stability and performance of formulations in which they are used. core.ac.ukwhiterose.ac.uk Research into the crystallization of these compounds from aqueous solutions has revealed non-typical behavior compared to simple salts. whiterose.ac.uk

A key finding in the study of monoethanolammonium carboxylates derived from saturated fatty acids (C12:0 to C18:0) is the formation of 1:1 acid-soap cocrystals. core.ac.ukwhiterose.ac.uk This means that a crystal lattice is formed containing one molecule of the fatty acid and one molecule of the monoethanolammonium salt. The formation of this acid-soap structure is often favored over the crystallization of the pure fatty acid or the pure monoethanolammonium carboxylate salt. whiterose.ac.uk

The crystallization process is typically induced by cooling and can be studied using various analytical techniques. core.ac.uk Binary phase diagrams for systems containing monoethanolammonium carboxylate and the corresponding fatty acid have been generated to understand the relationship between composition and phase behavior. whiterose.ac.uk These studies show that the relative amounts of the acid-soap and the simple salt can change with the total concentration in a solution, affecting the dissolution and crystallization temperatures. whiterose.ac.uk

Table 1: Research Findings on Crystallization of Monoethanolammonium Alkylcarboxylates

| Parameter | Observation | Significance | Citation |

| Crystal Formation | Tends to form a 1:1 acid-soap cocrystal with the corresponding fatty acid. | This formation is often thermodynamically favored over the crystallization of the pure components. | core.ac.ukwhiterose.ac.uk |

| Influencing Factors | Crystallization is influenced by temperature and total solute concentration in aqueous solutions. | Affects product stability and formulation performance, as unexpected crystallization can occur. | core.ac.ukwhiterose.ac.uk |

| Characterization | Characterized using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), FTIR, and Raman Spectroscopy. | These techniques confirm the crystal structure and thermal behavior of the formed solids. | core.ac.ukwhiterose.ac.uk |

Purification and Analytical Characterization in Synthetic Processes

Achieving high purity and verifying the chemical structure of the final product are critical steps in the synthesis of monoethanolamine derivatives.

While this compound is a salt, related compounds known as fatty acid monoethanolamides are synthesized from the same precursors under different conditions, typically involving amidation at higher temperatures. Purification strategies for these amides often involve crystallization techniques that exploit differences in solubility. google.com

A common method for purifying fatty acid monoethanolamides involves a multi-step crystallization process. google.com For instance, a crude reaction product can first be mixed with a nonpolar solvent like n-hexane at an elevated temperature (e.g., 60°C) and then cooled to a lower temperature (e.g., 4°C) to crystallize out certain components. google.com The resulting solid can then be subjected to a second crystallization step using a more polar solvent, such as methanol (B129727) or propanol, at very low temperatures (e.g., -15°C to -30°C) to isolate the desired high-purity amide and remove remaining saturated fatty acid amides. google.com This two-step solvent crystallization can yield purities above 90%. google.com Another reported technique involves using urea (B33335) to selectively form inclusion complexes, which aids in separating fatty acid monoethanolamides based on their degree of saturation. cimasci.com

Table 2: Example of a Two-Step Crystallization Purification Process for Fatty Acid Monoethanolamides

| Step | Solvent | Temperature Profile | Purpose | Citation |

| 1 | n-Hexane | Dissolve at 55-65°C, then crystallize at low temperature (e.g., 4°C). | Initial purification to remove certain impurities and by-products. | google.com |

| 2 | Methanol or Propanol | Dissolve first crystallized product at 55-65°C, then re-crystallize at very low temperature (e.g., -15°C to -30°C). | To separate the target amide from other saturated fatty acid monoethanolamides, achieving high purity. | google.com |

A suite of analytical techniques is employed to confirm the identity and purity of synthesized monoethanolamine derivatives. upm.edu.my

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are essential for identifying functional groups and confirming the formation of the desired product. In the case of the monoethanolammonium salt, FTIR and Raman spectra would show characteristic peaks for the ammonium (B1175870) group (N-H stretching and bending) and the carboxylate anion (C=O stretching), distinguishing it from the starting carboxylic acid and amine. core.ac.ukwhiterose.ac.uk These methods are also used to study the interactions between molecules in the crystal lattice. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei (e.g., ¹H and ¹³C). upm.edu.my It can be used to confirm the structure of the monoethanolammonium cation and the decanoate anion.

Chromatographic Methods:

Gas Chromatography (GC): GC is used for the quantitative analysis of volatile compounds and can determine the purity of the final product by separating it from any unreacted starting materials or by-products. upm.edu.my It is often coupled with Mass Spectrometry (GC-MS) for definitive identification of the separated components. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. cimasci.comresearchgate.net It is particularly useful for non-volatile compounds and can be used to assess the purity of fatty acid monoethanolamides, often with detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). cimasci.comlcms.cz

Other Techniques:

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is used to determine melting points and study crystallization events, providing information about the purity and polymorphic form of the synthesized compound. core.ac.ukwhiterose.ac.uk

Powder X-ray Diffraction (PXRD): PXRD is a critical technique for analyzing the crystalline structure of solid materials. It provides a unique diffraction pattern for a given crystal form, allowing for the identification of the solid phase, such as distinguishing between the pure salt and an acid-soap cocrystal. core.ac.ukwhiterose.ac.uk

Supramolecular Self Assembly and Interfacial Phenomena of Monoethanolamine Caprate

Micellization Properties in Aqueous and Non-Aqueous Media

The formation of micelles by monoethanolamine caprate in aqueous solutions is a key characteristic, driven by the hydrophobic effect. The nonpolar decanoate (B1226879) tail seeks to minimize contact with water molecules, leading to the spontaneous formation of aggregates where these tails are sequestered in the core, and the polar monoethanolamine headgroups are exposed to the aqueous environment.

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. nih.gov It represents the concentration at which the addition of more surfactant molecules to the solution leads predominantly to the formation of micelles rather than increasing the concentration of individual monomers. firp-ula.org Various techniques are employed to determine the CMC, including surface tension measurements, conductivity, and fluorescence spectroscopy. science.govrsc.org For ionic surfactants like this compound, the CMC is influenced by its molecular structure and the surrounding solution conditions. researchgate.net

A key method for determining the CMC involves plotting a physical property of the surfactant solution, such as surface tension, against the logarithm of the surfactant concentration. A distinct break in the curve indicates the CMC. researchgate.net

Table 1: Methods for CMC Determination

| Method | Principle |

|---|---|

| Surface Tensiometry | Measures the change in surface tension of the solution with increasing surfactant concentration. A sharp break in the plot of surface tension versus concentration indicates the CMC. researchgate.net |

| Conductivity | Monitors the change in the molar conductivity of the solution. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of micelles compared to free ions. nih.gov |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments, resulting in a change in its fluorescence properties at the CMC. rsc.org |

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m) provide insight into the spontaneity and driving forces of micelle formation. These parameters are related by the equation:

ΔG°m = ΔH°m - TΔS°m

A negative ΔG°m indicates a spontaneous micellization process. nih.gov

For many ionic surfactants, the enthalpy of micellization (ΔH°m) is often small and can be either exothermic or endothermic. nih.gov The primary driving force for micelle formation in aqueous solutions is typically a large, positive entropy change (ΔS°m). nih.gov This positive entropy is largely attributed to the release of "structured" water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into micelles. This phenomenon is a hallmark of the hydrophobic effect. Calorimetric techniques, such as isothermal titration calorimetry (ITC), are powerful tools for directly measuring the enthalpy changes associated with micellization. whiterose.ac.uk

Several factors can significantly influence the CMC and the stability of this compound micelles:

pH: The pH of the solution can affect the charge of the monoethanolamine headgroup. At low pH, the amine group will be protonated, increasing the electrostatic repulsion between headgroups and potentially increasing the CMC. Conversely, at higher pH values, deprotonation can occur, reducing repulsion and favoring micelle formation at lower concentrations.

Ionic Strength: The addition of an electrolyte to a solution of an ionic surfactant like this compound generally leads to a decrease in the CMC. researchgate.net The added ions can shield the electrostatic repulsion between the charged headgroups, making it easier for the surfactant molecules to aggregate. researchgate.net This effect becomes more pronounced at higher salt concentrations. researchgate.net

This compound can form micelles of various shapes and sizes, with the morphology being dependent on factors such as concentration, temperature, and ionic strength. whiterose.ac.uk Initially, at concentrations just above the CMC, spherical micelles are typically formed. whiterose.ac.uk As the surfactant concentration increases, these spherical micelles can grow and transition into other shapes, such as cylindrical or worm-like micelles. whiterose.ac.uk Cryo-electron microscopy has been instrumental in visualizing the crystal packing of soap molecules with varying chain lengths, revealing differences in their structure. whiterose.ac.uk For instance, shorter chain soaps exhibit a different crystal packing compared to their longer-chain counterparts. whiterose.ac.uk

Techniques used to characterize micelle structure and morphology include:

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide information about the size, shape, and internal structure of micelles in solution. cardiff.ac.uk

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of the micelles, providing an estimate of their size.

Cryo-Transmission Electron Microscopy (Cryo-TEM): This powerful imaging technique allows for direct visualization of the micellar structures in their native, hydrated state.

Thermodynamic Parameters of Micelle Formation

Surface and Interfacial Tension Reduction Capabilities

A key characteristic of surfactants, including this compound, is their ability to adsorb at interfaces, such as the air-water or oil-water interface, and reduce the surface or interfacial tension. cardiff.ac.ukteamchem.co This property is fundamental to their use in a wide range of applications, including detergents, emulsifiers, and foaming agents. zumrut-int.comchemiis.com The monoethanolamine moiety contributes to the surfactant properties that are crucial for cleaning applications. teamchem.co

The reduction in surface tension is a result of the amphiphilic nature of the this compound molecules. The hydrophobic tails orient themselves away from the aqueous phase, while the hydrophilic headgroups remain in contact with the water. This molecular arrangement at the interface disrupts the cohesive energy of the water molecules, leading to a decrease in surface tension. The effectiveness of a surfactant in reducing surface tension is often quantified by the surface tension value at the CMC (γCMC).

Reduction of Air-Water Surface Tension

This compound, as a salt of a weak acid (capric acid) and a weak base (monoethanolamine), functions as a cationic surfactant. Its amphiphilic nature, possessing a hydrophilic monoethanolamine head group and a hydrophobic 10-carbon chain from capric acid, allows it to adsorb at the air-water interface. This adsorption disrupts the cohesive hydrogen bonding network between water molecules at the surface. The presence of the hydrophobic tails at the interface reduces the free energy of the surface, leading to a decrease in surface tension.

The effectiveness of surface tension reduction is dependent on the concentration of the surfactant up to its critical micelle concentration (CMC). As the concentration of this compound in an aqueous solution increases, more molecules accumulate at the interface, causing a progressive decrease in surface tension. At the CMC, the interface becomes saturated with surfactant molecules, and any further addition of the surfactant leads to the formation of micelles in the bulk solution, with the surface tension reaching a plateau.

Table 1: Surface Tension of Aqueous Monoethanolamine (MEA) Solutions at 298.15 K

| Concentration of MEA (wt%) | Surface Tension (mN/m) |

| 0 | 72.0 |

| 10 | 68.5 |

| 20 | 65.0 |

| 30 | 63.5 |

| 40 | 59.0 |

| 50 | 55.5 |

| 100 | 48.0 |

This table presents data for aqueous solutions of monoethanolamine (MEA) to illustrate the effect of the hydrophilic head group on surface tension. Data derived from graphical representations in scientific literature. researchgate.netusn.no

Interfacial Tension Behavior at Oil-Water Interfaces

At the interface between two immiscible liquids like oil and water, there exists an interfacial tension (IFT). This compound, being an amphiphilic molecule, is effective at reducing this IFT. When introduced into an oil-water system, the this compound molecules orient themselves at the interface. The hydrophilic head (from monoethanolamine) partitions into the aqueous phase, while the hydrophobic tail (from capric acid) extends into the oil phase.

This arrangement of surfactant molecules at the interface reduces the unfavorable interactions between the oil and water molecules, thereby lowering the interfacial energy and the IFT. A significant reduction in IFT is crucial for the formation and stabilization of emulsions. The extent of IFT reduction depends on factors such as the concentration of the surfactant, the nature of the oil, the temperature, and the pH of the aqueous phase. Lowering the IFT facilitates the deformation and breakup of droplets, which is a key step in the emulsification process.

Research on fatty acid salts of various ethanolamines has demonstrated their capability to lower the interfacial tension at air-water and likely at oil-water interfaces. For example, salts of palm oil fatty acids with diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) have been shown to reduce the surface tension of water from 72.0 mN/m to as low as 25.7 and 24.2 mN/m, respectively, indicating strong surface activity that is analogous to behavior at an oil-water interface. researchgate.netmpob.gov.my

Colloidal Stability of this compound Formulations

The stability of colloidal systems, such as emulsions and dispersions containing this compound, is a critical aspect of their performance. Colloidal stability refers to the ability of the dispersed particles or droplets to resist aggregation, flocculation, and coalescence over time. This compound contributes to colloidal stability through several mechanisms, primarily electrostatic and steric stabilization.

As an ionic surfactant, this compound can impart an electrical charge to the surface of the dispersed droplets in an emulsion. This creates a repulsive electrostatic force between the droplets, preventing them from approaching each other closely and coalescing. The magnitude of this repulsive force is influenced by the surface charge density and the ionic strength of the surrounding medium.

Emulsifying Performance and Mechanisms

This compound is utilized as an emulsifier due to its ability to facilitate the formation of stable emulsions from immiscible liquids like oil and water. ontosight.ai The emulsifying performance of this compound is a direct consequence of its molecular structure and its actions at the oil-water interface. ontosight.aisaiper.com

The primary mechanism of emulsification involves the following steps:

Adsorption at the Interface: this compound rapidly migrates to the newly created oil-water interface during the emulsification process.

Reduction of Interfacial Tension: As discussed previously, the surfactant lowers the IFT, which reduces the energy required to break down large droplets into smaller ones, thereby facilitating the dispersion of one liquid phase into the other.

Formation of an Interfacial Film: The adsorbed surfactant molecules form a protective film around the dispersed droplets. This film acts as a barrier to prevent the droplets from coalescing when they collide.

Imparting Stability: The interfacial film provides stability through electrostatic and/or steric repulsion, ensuring the long-term integrity of the emulsion.

Fatty acids that are neutralized with monoethanolamine are known to be effective emulsifiers for creating oil-in-water emulsions. saiper.comrxmarine.com The resulting amine soaps are fundamental to the formulation of a wide range of products. resikem.com.ar The choice of the fatty acid and the alkanolamine can be tailored to achieve the desired hydrophilic-lipophilic balance (HLB), which is a critical parameter for determining the type of emulsion (oil-in-water or water-in-oil) that will be formed and its stability.

Mechanistic Studies of Interactions with Complex Systems Non Human Biological and Material

Non-Human Biological System Interactions

The investigation into the interactions of monoethanolamine caprate with non-human biological systems provides insights into its fundamental mechanisms of action at a molecular level. These studies primarily focus on its effects on model lipid bilayers and its efficacy as an antimicrobial agent.

The interaction of caprate, the anionic component of this compound, with lipid bilayers has been a subject of significant research, largely through studies of sodium caprate. These findings offer a strong basis for understanding how the caprate moiety of this compound likely interacts with cell membranes. The primary mechanism involves its role as a mild surfactant that perturbs the lipid bilayer, leading to increased fluidity and permeability. acs.orgnih.gov

Caprate's interaction with lipid bilayers is characterized by its ability to fluidize the plasma membrane. nih.gov As a mild surfactant, it inserts into the lipid membrane, thereby disrupting the ordered structure of the phospholipids. nih.gov This perturbation is a key aspect of its function as a permeation enhancer. nih.gov The mechanism is multifaceted, involving both transcellular perturbation by altering membrane fluidity and, at higher concentrations, mucosal perturbation. acs.orgnih.gov Studies comparing different medium-chain fatty acids have shown that those with longer carbon chains, such as caprate, cause a greater increase in the area per lipid, indicating a more significant disruption of the membrane structure. nih.gov This leads to an increase in membrane fluidity, which has been confirmed by observations of a decreased transition temperature of artificial lipid membranes in the presence of caprate. acs.org

Molecular dynamics simulations have provided a detailed view of the insertion and behavior of caprate molecules within model lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). acs.org These simulations reveal that caprate molecules can insert themselves into the membrane. nih.gov The extent of this insertion is concentration-dependent, with a higher number of caprate molecules interacting with or inserting into the membrane at increased concentrations. acs.org Neutral caprate molecules have been observed to interact more with the lipid tails within the membrane compared to their negatively charged counterparts. nih.gov Furthermore, neutral caprate has demonstrated the ability to undergo flip-flop events, moving between the two leaflets of the bilayer, which suggests a more even distribution and potentially different modes of action compared to charged forms. nih.gov

A primary consequence of caprate's interaction with lipid bilayers is an increase in membrane permeability. This is believed to occur through both transcellular and paracellular pathways. acs.orgnih.gov The insertion of caprate into the membrane creates transient disruptions that can allow for the passage of molecules that would otherwise not cross the lipid bilayer. nih.gov Computational simulations suggest that a sufficient concentration of permeation enhancers like caprate is necessary to significantly affect transcellular permeability, leading to a state of increased membrane leakiness. nih.gov At lower concentrations, caprate is thought to influence paracellular mechanisms, potentially through indirect effects on tight junctions resulting from initial membrane perturbation. acs.org

Computational methods, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the atomic-level interactions between caprate and lipid membranes. acs.orgnih.gov These in silico experiments have modeled the behavior of caprate and other permeation enhancers within a POPC model membrane. acs.org All-atom MD simulations have shown that the association of neutral permeation enhancers like caprate with membranes is energetically favorable. nih.gov These simulations also indicate that the equilibrium distribution of these molecules within the membrane is a rapid process. nih.gov Coarse-grained MD simulations have further revealed that neutral caprate molecules tend to interact more deeply within the membrane, near the lipid tails, as compared to their charged counterparts. nih.gov

The following table summarizes findings from computational simulations on the interaction of caprate with model lipid bilayers.

| Simulation Parameter | Finding | Reference |

| Insertion Depth | Neutral caprate interacts more with membrane lipid tails at an average distance of 0.9 nm from the bilayer center, compared to 1.5 nm for negatively charged caprate. | nih.gov |

| Area Per Lipid (APL) | The presence of negatively charged caprate increases the APL in a manner dependent on chain length, with longer chains causing a greater increase. | nih.gov |

| Flip-Flop Events | Neutral caprate molecules exhibit flip-flop events within the membrane, leading to a more even distribution across both leaflets. | nih.gov |

| Aggregation | Neutral permeation enhancers show an increased propensity for aggregation, which may be linked to membrane disruption at higher concentrations. | nih.gov |

While specific studies on the antimicrobial properties of this compound are limited, the individual components, monoethanolamine and fatty acids like caprate, are known to possess antimicrobial activity. Fatty acids are recognized for their ability to disrupt microbial cell membranes. This disruption can occur through the integration of the fatty acid into the membrane, leading to destabilization and increased permeability. This can result in the leakage of low-molecular-weight proteins and a failure to maintain the intracellular reducing environment, ultimately inhibiting macromolecular synthesis. nih.gov

Monoethanolamine itself has demonstrated bactericidal effects. Studies have shown that increased concentrations of monoethanolamine lead to a more rapid and significant reduction in bacterial populations. nih.gov For instance, a 1% (v/v) concentration of monoethanolamine has been shown to be capable of completely inactivating bacterial populations, achieving a greater than 5-log reduction within a few days. nih.gov The antimicrobial action of ethanolamines is thought to be related to their surface-active properties or their ability to damage the cell membrane.

The combination of the membrane-disrupting capabilities of caprate with the bactericidal properties of monoethanolamine suggests that this compound would likely exhibit its own antimicrobial efficacy. The proposed mechanism would involve a dual action of membrane perturbation by the caprate anion and direct antimicrobial effects from the monoethanolamine cation.

The table below presents data on the bactericidal activity of monoethanolamine against common bacterial strains.

| Bacterial Strain | Monoethanolamine Concentration (v/v) | Outcome | Reference |

| Pseudomonas aeruginosa | ≥ 1% | > 5-log reduction in a few days | nih.gov |

| Staphylococcus aureus | ≥ 1% | > 5-log reduction in a few days | nih.gov |

Antimicrobial Efficacy and Mechanisms

Material Science Interactions

This compound is expected to function as a corrosion inhibitor, primarily through the adsorption of its molecules onto the metal surface, forming a protective barrier. The effectiveness of this inhibition is a result of the combined properties of the monoethanolamine head and the capric acid tail.

The adsorption of this compound on a metal surface is a critical step in its corrosion inhibition mechanism. This process can be described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. The monoethanolamine part of the molecule, with its polar amine and hydroxyl groups, can strongly adsorb onto the metal surface through chemical and physical interactions. The degree of surface coverage (θ) increases with the concentration of the inhibitor until a complete monolayer is formed. The adsorption process is influenced by factors such as the nature of the metal, the composition of the corrosive medium, and temperature. Studies on similar amine-fatty acid compounds have demonstrated their adsorption on metal surfaces, leading to effective corrosion inhibition bohrium.comresearchgate.net.

Conceptual Data Table: Adsorption Parameters for a Generic Amine-Based Inhibitor

| Inhibitor Concentration (M) | Surface Coverage (θ) |

| 1 x 10⁻⁵ | 0.35 |

| 5 x 10⁻⁵ | 0.68 |

| 1 x 10⁻⁴ | 0.85 |

| 5 x 10⁻⁴ | 0.92 |

| 1 x 10⁻³ | 0.96 |

This table provides illustrative data for the surface coverage of a generic amine-based corrosion inhibitor as a function of its concentration, as would be determined from an adsorption isotherm model.

Upon adsorption, this compound molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The monoethanolamine head group provides strong adhesion to the metal surface, while the hydrophobic capric acid tail orients away from the surface, creating a non-polar layer that repels water and corrosive species. This self-assembly of inhibitor molecules leads to the formation of a dense and stable protective film. The length and nature of the fatty acid chain can influence the packing and hydrophobicity of the protective layer, with longer chains generally providing better protection. The formation of such protective layers by amine and fatty acid-based inhibitors has been well-established tandfonline.com.

Interactions in Cementitious Systems (Relevant for Monoethanolamine as a component)

Monoethanolamine (MEA) is an organic compound utilized in the cement industry primarily as a grinding aid and, more recently, has been studied for its role in modifying cement hydration and facilitating carbonation curing. teamchem.codow.com Its chemical properties, stemming from the presence of both a primary amine group and a hydroxyl group, allow it to interact with the mineral phases of cement clinker and the subsequent hydration products. teamchem.co These interactions can influence the physical and chemical properties of the resulting cement paste, mortar, and concrete.

The primary functions and mechanisms of monoethanolamine in cementitious systems involve its role during the grinding of clinker and its influence on the complex chemical reactions of cement hydration. As a grinding aid, MEA is added in small quantities to the mill during the production of cement. google.com Its presence helps to reduce the energy required for grinding by preventing the agglomeration of fine cement particles. google.comresearchgate.net This is achieved through the adsorption of MEA molecules onto the surfaces of the cement grains, which neutralizes surface charges and reduces inter-particle attraction, leading to improved grinding efficiency. google.com

Beyond the physical aspect of grinding, MEA participates in the chemical processes of hydration once water is added to the cement. Alkanolamines, including MEA and the more extensively studied Triethanolamine (B1662121) (TEA), are known to influence the hydration of the main clinker phases, which are alite (tricalcium silicate (B1173343), C3S), belite (dicalcium silicate, C2S), tricalcium aluminate (C3A), and tetracalcium aluminoferrite (C4AF). lamsresearch.comcanada.caunderstanding-cement.com

The interaction is largely attributed to the chelation of metal ions present in the cement pore solution, such as calcium (Ca2+), aluminum (Al3+), and iron (Fe3+). lamsresearch.com By forming complexes with these ions, MEA can alter the dissolution rate of the anhydrous cement phases and the precipitation of hydration products. lamsresearch.com Research on analogous alkanolamines like TEA shows a pronounced effect on the aluminate phases. lamsresearch.comcanada.ca TEA has been observed to accelerate the hydration of tricalcium aluminate (C3A), leading to a faster formation of ettringite in the early stages. lamsresearch.com This can affect the initial setting time of the cement. Conversely, these compounds can retard the hydration of the silicate phases (C3S and C2S), which are primarily responsible for the long-term strength development of the concrete. lamsresearch.comcanada.ca

The addition of MEA can also impact the microstructure and porosity of the hardened cement paste. One study found that while MEA can increase the fluidity and air content of cement composites, particularly when used with fly ash, it can also lead to a reduction in compressive strength. learning-gate.com This is thought to be because the pozzolanic reaction, which contributes to strength, can reduce the density of the pore structure in the interfacial transition zone. learning-gate.com

More recent research has explored the use of MEA as a vehicle for enhanced carbonation curing. researchgate.netkaist.ac.kr In this application, an MEA solution is used to capture carbon dioxide (CO2), and this "CO2-rich" MEA solution is then introduced into the cement mix. researchgate.net The heat generated during cement hydration can help release the captured CO2 within the cement matrix. researchgate.net This released CO2 then reacts with calcium hydroxide (B78521) (a primary hydration product) to form calcium carbonate. researchgate.net This process can lead to a denser microstructure and potentially improved later-age strength and durability. researchgate.netresearchgate.net Studies have shown that a CO2-rich MEA solution has a less inhibitory effect on early hydration compared to a pure MEA solution and can promote later-stage hydration. researchgate.net

The following tables present research findings on the effects of alkanolamines on the properties of cementitious materials.

Table 1: Effect of Triethanolamine (TEA) on Setting Time and Compressive Strength of Portland Cement Paste

| TEA Content (%) | Initial Setting Time (hr:min) | Final Setting Time (hr:min) | Compressive Strength - 3 days (psi) | Compressive Strength - 28 days (psi) |

| 0.00 | 3:10 | 8:25 | 2800 | 5100 |

| 0.05 | 3:05 | 8:20 | 2750 | 5000 |

| 0.10 | 2:40 | 7:30 | 2500 | 4600 |

| 0.25 | 1:10 | 4:00 | 1800 | 3800 |

| 0.50 | 0:10 | 0:30 | 1100 | 2900 |

| 1.00 | 0:03 | 0:08 | 500 | 1500 |

Data adapted from studies on Triethanolamine, a chemically related alkanolamine, to illustrate the typical effects of this class of compounds on cement properties. canada.ca

Table 2: Influence of MEA on Properties of Cement Composites with Supplementary Cementitious Materials

| Mix Composition | Fluidity (mm) | Air Content (%) | Compressive Strength - 28 days (MPa) |

| OPC Control | 180 | 1.5 | 45.2 |

| OPC + MEA | 185 | 2.0 | 42.5 |

| OPC + 20% Fly Ash + MEA | 210 | 3.5 | 38.9 |

| OPC + 20% Furnace Slag + MEA | 195 | 2.8 | 40.1 |

This table presents illustrative data based on findings that show MEA tends to increase fluidity and air content while potentially reducing compressive strength in cement composites containing fly ash and furnace slag. learning-gate.com

Degradation Pathways and Environmental Fate of Monoethanolamine Caprate and Its Precursors

Thermal Degradation Characteristics

Thermal stress is a significant factor in the degradation of many chemical compounds. For Monoethanolamine Caprate, the thermal stability is largely dictated by the characteristics of monoethanolamine, which is generally the more thermally sensitive component.

When subjected to high temperatures, typically around 120°C and above, monoethanolamine undergoes decomposition, leading to the formation of several by-products. thaiscience.info Studies have shown that thermal degradation at 160°C for a period of eight weeks can reduce the concentration of monoethanolamine by as much as 95%. cardiff.ac.ukresearchgate.net Despite this significant reduction in the parent compound, the remaining solution may retain a portion of its chemical reactivity, suggesting that some degradation products are also reactive. cardiff.ac.ukresearchgate.net

The primary thermal degradation products identified through various analytical techniques include 2-Oxazolidone, N-(2-hydroxyethyl)-ethylenediamine (HEEDA), and 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA). cardiff.ac.ukresearchgate.netku.ac.ae Among these, HEIA is often noted as the most stable end product. cardiff.ac.ukcardiff.ac.uk Ammonia (B1221849) is also a principal degradation product observed in both gaseous and liquid phases. researchgate.net Other, more volatile compounds such as carbon dioxide, formaldehyde, and ethylene (B1197577) have also been reported. researchgate.net

Table 1: Major Thermal Degradation Products of Monoethanolamine

| Degradation Product | Chemical Formula | Common Acronym |

|---|---|---|

| 2-Oxazolidone | C₃H₅NO₂ | OZD |

| N-(2-hydroxyethyl)-ethylenediamine | C₄H₁₂N₂O | HEEDA |

| 1-(2-hydroxyethyl)-2-imidazolidinone | C₅H₁₀N₂O₂ | HEIA |

Kinetic studies reveal that the thermal decomposition of pure monoethanolamine begins at approximately 89.7°C. researchgate.net The rate of this degradation is highly dependent on temperature; for instance, the initial degradation rate at 140°C was found to be about 3.2 times higher than the rate at 120°C. thaiscience.info The apparent activation energy (Ea), a measure of the energy required to initiate the decomposition, for pure MEA has been calculated to be 28.7 ± 2.5 kJ/mol. researchgate.net The thermal stability of ethanolamines generally follows the order of primary amine < secondary amine < tertiary amine, placing MEA as the least thermally stable among them. epa.gov

In contrast, capric acid demonstrates higher thermal stability. Its complete degradation occurs at a much higher temperature, around 190°C. researchgate.net When heated until it decomposes, it releases acrid smoke and irritating fumes. greyb.com

Oxidative Degradation Mechanisms

Oxidative degradation, which occurs in the presence of oxygen, is often a more significant pathway for amine degradation than thermal processes, particularly in industrial contexts where air contact is common. researchgate.net

The rate of oxidative degradation of monoethanolamine is significantly influenced by several factors. The presence of dissolved oxygen is a primary driver, and the degradation rate is approximately first-order with respect to the partial pressure of oxygen. researchgate.net This process is strongly catalyzed by the presence of dissolved metal ions such as iron, copper, and manganese, which can increase the oxidation rate by up to a factor of ten. researchgate.netacs.orgaiche.org The activation energy for the oxidation of MEA is reported to be in the range of 68–70 kJ/mol. researchgate.net

Oxidative degradation of MEA leads to a wide array of by-products resulting from the fragmentation of the parent molecule. acs.org Known products include various aldehydes, ammonia, and nitrosamines. utexas.edu More detailed analyses have identified formate, 1-(2-hydroxyethyl)-formamide (HEF), and 1-(2-hydroxyethyl)-imidazole (HEI) as major products, with ammonia accounting for about two-thirds of the degraded MEA. researchgate.netacs.org

Other identified by-products present in lower concentrations include organic acids and their salts (glycolate, oxalate, acetate), as well as oxamide, carbon monoxide, ethylene, formaldehyde, and acetaldehyde. acs.org Under certain conditions, nitrogen oxides in a gas stream can be converted to nitrites and nitrates in the solution. cardiff.ac.ukacs.org

Table 2: Characterized Oxidative By-products of Monoethanolamine

| Product Category | Specific Compounds |

|---|---|

| Major Nitrogenous Products | Ammonia, 1-(2-hydroxyethyl)-formamide (HEF), 1-(2-hydroxyethyl)-imidazole (HEI) |

| Organic Acids / Salts | Formate, Glycolate, Oxalate, Acetate |

| Aldehydes | Formaldehyde, Acetaldehyde |

Biodegradation and Environmental Fate

The ultimate environmental fate of this compound is determined by the biodegradability of its constituent parts.

Monoethanolamine (MEA): MEA is recognized as being biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. cdnsciencepub.combohrium.comresearchgate.net The rate of biodegradation can vary significantly depending on environmental conditions. In uncontaminated soils, MEA can degrade very rapidly, with studies showing over 99% degradation in less than three days. nih.govresearchgate.net However, in soils with high concentrations of the chemical, the degradation process is considerably slower, with half-lives ranging from 8 to 60 days. nih.govresearchgate.net The primary by-products of MEA biodegradation are ammonium (B1175870) and acetate. cdnsciencepub.combohrium.com The ammonium can subsequently be converted to nitrite (B80452) and nitrate (B79036) through nitrification. nih.gov Despite being miscible in water, MEA can persist in soil for extended periods. This is because at typical soil pH, it exists as a cation and binds strongly to soil particles, which slows its migration into groundwater. nih.govresearchgate.net

Capric Acid: Capric acid, a medium-chain fatty acid, is readily biodegradable and is considered to pose a minimal long-term risk to the environment. greyb.com Its natural occurrence in various animal and vegetable fats means that many organisms possess the metabolic pathways to break it down. Unlike MEA, its decomposition does not release harmful by-products such as ammonia. greyb.com When ingested by organisms, capric acid is typically metabolized quickly in the liver through beta-oxidation and the citric acid cycle, ultimately breaking down into carbon dioxide, acetate, and ketone bodies. wikipedia.orgatamanchemicals.com

Microbial Degradation in Soil and Aquatic Environments

Microbial activity is a primary driver for the breakdown of both monoethanolamine and capric acid in the environment.

Monoethanolamine (MEA):

Monoethanolamine is susceptible to microbial degradation in both soil and aquatic environments under aerobic and anaerobic conditions. alliancechemical.com Studies have demonstrated that MEA can be successfully biodegraded even at high concentrations. alliancechemical.com In uncontaminated soils, rapid degradation of MEA can occur, with over 99% removal in less than three days, leading to the quantitative conversion to ammonia. However, in highly contaminated soils, the degradation can be significantly slower. The persistence of MEA in some soil environments can be attributed to its strong binding to soil particles, as it primarily exists as a cation at typical soil pH levels.

In aquatic environments, the biodegradation of MEA is also well-documented. It serves as a source of carbon and nitrogen for various microorganisms. The process often involves the initial conversion of MEA to ammonia, which can then be further transformed through nitrification and denitrification processes. researchgate.net

Capric Acid:

Capric acid, a saturated fatty acid, is considered to be readily biodegradable in both soil and aquatic ecosystems. As a naturally occurring fatty acid, many microorganisms possess the enzymatic machinery to metabolize it. The primary pathway for the breakdown of capric acid is beta-oxidation, a common metabolic process for fatty acids. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The end products of this complete biodegradation are carbon dioxide and water.

Interactive Data Table: Microbial Degradation of Precursors

| Compound | Environment | Conditions | Degradation Potential | Key By-products |

| Monoethanolamine | Soil | Aerobic & Anaerobic | High | Ammonium, Acetate, Nitrogen Gas |

| Aquatic | Aerobic & Anaerobic | High | Ammonia | |

| Capric Acid | Soil | Aerobic | High | Carbon Dioxide, Water |

| Aquatic | Aerobic | High | Carbon Dioxide, Water |

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Microbial Communities)

The rate of biodegradation of monoethanolamine and capric acid is influenced by a variety of environmental factors.

Monoethanolamine (MEA):

Temperature: Temperature plays a significant role in the biodegradation rate of MEA. Cold temperatures (e.g., 5°C) have been shown to significantly reduce the rate of degradation compared to room temperature. alliancechemical.com

pH: The pH of the soil can affect the bioavailability and, consequently, the degradation of MEA. At the pH of many soils, MEA exists predominantly as a cation, which leads to strong adsorption to negatively charged soil particles. This binding can reduce its availability to microorganisms and slow down the degradation process.

Nutrient Availability: The availability of other essential nutrients, such as phosphorus, can also influence the rate of MEA biodegradation.

Capric Acid:

Temperature: As with most biological processes, the rate of capric acid biodegradation is temperature-dependent. Warmer temperatures generally lead to higher metabolic rates in microorganisms and thus faster degradation, up to an optimal temperature.

Oxygen Availability: The complete biodegradation of capric acid via beta-oxidation is an aerobic process. Therefore, the availability of oxygen is a critical factor. In anaerobic conditions, the degradation of fatty acids is much slower and follows different metabolic pathways.

Moisture: Adequate moisture levels are necessary to support microbial activity and facilitate the transport of nutrients and enzymes in the soil and sediment.

pH: While capric acid is biodegradable over a range of pH values, extreme pH conditions can inhibit microbial growth and enzymatic activity, thereby slowing down the degradation process.

Interactive Data Table: Factors Affecting Biodegradation

| Factor | Effect on Monoethanolamine Degradation | Effect on Capric Acid Degradation |

| Temperature | Significantly reduced at low temperatures. | Slower at low temperatures, faster at warmer temperatures up to an optimum. |

| pH | Influences binding to soil; cation formation can reduce bioavailability. | Extreme pH can inhibit microbial activity. |

| Microbial Community | Adapted communities lead to faster degradation. | Diverse and active microbial populations enhance degradation. |

| Oxygen | Degrades under both aerobic and anaerobic conditions. | Primarily aerobic degradation; much slower under anaerobic conditions. |

| Moisture | Necessary for microbial activity. | Essential for microbial function. |

Environmental Transformation Products and Their Implications

The degradation of monoethanolamine and capric acid results in the formation of various transformation products.

Monoethanolamine (MEA):

The primary and most consistently reported environmental transformation products of MEA biodegradation are ammonium and acetate . alliancechemical.com In some cases, particularly where anoxic zones exist in the soil, the ammonium can be further converted to nitrogen gas through simultaneous nitrification and denitrification. alliancechemical.com

In industrial settings, particularly in the context of CO2 capture processes where MEA is subjected to higher temperatures and oxidative stress, a wider array of degradation products has been identified. These include:

Oxidative degradation products: Ammonia, carboxylic acids, N-(2-hydroxyethyl)-formamide (HEF), N-(2-hydroxyethyl)-acetamide (HEA), and N-(2-hydroxyethyl)-imidazole (HEI).

Thermal degradation products: Oxazolidin-2-one (OZD), N-(2-hydroxyethyl)-ethylenediamine (HEEDA), and N-(2-hydroxyethyl)-imidazolidin-2-one (HEIA).

The environmental implication of these transformation products varies. The formation of ammonia can contribute to nutrient loading (eutrophication) in aquatic systems. However, its subsequent conversion to nitrogen gas represents a return of nitrogen to the atmosphere. The other, more complex degradation products formed under industrial conditions may have their own environmental fates and potential toxicities that require further investigation.

Capric Acid:

The complete aerobic biodegradation of capric acid yields benign end products: carbon dioxide (CO2) and water (H2O) . During the process of beta-oxidation, the fatty acid is broken down into two-carbon units of acetyl-CoA. These units are then mineralized to CO2 and water through the citric acid cycle and cellular respiration. Under normal environmental conditions, the accumulation of intermediate transformation products from capric acid degradation is not expected to be a significant concern due to the efficiency of this metabolic pathway in a wide range of microorganisms.

Strategies for Degradation Mitigation and Enhanced Environmental Stability

Strategies to mitigate the degradation of monoethanolamine and enhance the stability of capric acid are often context-dependent, focusing on specific applications rather than broad environmental persistence.

Monoethanolamine (MEA):

In industrial applications like post-combustion CO2 capture, mitigating the degradation of MEA is crucial for process efficiency and reducing operational costs. Strategies employed in these settings include:

Reducing Dissolved Oxygen: The presence of oxygen contributes to oxidative degradation. Process modifications such as flashing or nitrogen sparging of the solvent can reduce the amount of dissolved oxygen. acs.org

Use of Inhibitors: The addition of certain chemicals can inhibit degradation pathways. These include:

Radical scavengers: These compounds interrupt the free-radical chain reactions that lead to oxidative degradation. uliege.be

Chelating agents: These agents bind to metal ions that can catalyze degradation reactions. uliege.be

Temperature Control: Since thermal degradation is a significant issue, maintaining the lowest possible temperatures in the regeneration process without compromising CO2 release can help to slow down degradation rates. alliancechemical.com

From an environmental perspective, the rapid biodegradation of MEA is generally considered a positive attribute. Therefore, strategies to mitigate its degradation in the environment are not typically pursued.

Capric Acid:

Enhancing the environmental stability of capric acid is not a common goal, as its biodegradability is a desirable characteristic. However, in specific applications where its physical properties are utilized, such as in phase change materials (PCMs) for thermal energy storage, maintaining its stability is important for the longevity of the product. Strategies to enhance its stability in these contexts include:

Encapsulation: Microencapsulation of capric acid can protect it from environmental factors that might cause degradation, while still allowing it to function as a PCM.

Form-Stable Composites: Incorporating capric acid into a porous supporting matrix, such as diatomite, can create a form-stable composite. acs.org This prevents leakage of the liquid phase and can enhance the thermal stability of the capric acid. acs.org

These strategies are aimed at improving the performance and lifespan of products containing capric acid, rather than intentionally increasing its persistence in the environment upon disposal.

Despite a comprehensive search for scientific literature and technical data, no specific experimental data or detailed research findings for the chemical compound "this compound" were found across a range of analytical methodologies. The performed searches for "this compound" in conjunction with Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) did not yield any publicly available spectra, thermograms, or specific compositional or structural analysis data for this particular salt.

The majority of the available information focuses extensively on the individual components, monoethanolamine and capric acid, rather than their resulting salt. While the analytical characteristics of monoethanolamine are well-documented, particularly in the context of its use as a solvent for carbon capture, this information is not directly transferable to the caprate salt.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables focusing solely on the advanced analytical and characterization methodologies for "this compound" as requested. The creation of such an article would require access to primary research data that is not present in the public domain based on the conducted searches. Therefore, the outlined sections on spectroscopic and calorimetric analysis for this compound cannot be completed.

At the end of this article, a table is provided listing the chemical compounds that would have been mentioned had the relevant data been available.

Advanced Analytical and Characterization Methodologies

Calorimetric Techniques

Isothermal Titration Calorimetry (ITC) for Thermodynamic Insights into Self-Assembly

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to directly measure the heat changes associated with molecular interactions and self-assembly processes, providing a complete thermodynamic profile of the system. nih.gov For an amphiphilic molecule like monoethanolamine caprate, ITC is invaluable for characterizing its self-assembly into micelles in an aqueous solution.

The experiment typically involves the incremental injection of a concentrated solution of this compound into a calorimetric cell containing water or a buffer. azom.com As the surfactant concentration increases and surpasses the critical micelle concentration (CMC), the heat change associated with micelle formation (or demicellization upon dilution) is precisely measured. azom.comtainstruments.com

Detailed research findings from ITC analysis allow for the direct determination of key thermodynamic parameters:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. It is identified as the transition point in the calorimetric isotherm. sioc-journal.cn

Enthalpy of Micellization (ΔHmic): The heat absorbed or released during the formation of micelles, obtained directly from the heat change measured during the titration. mdpi.com

Gibbs Free Energy of Micellization (ΔGmic): Calculated from the CMC, this parameter indicates the spontaneity of the micellization process.

Entropy of Micellization (ΔSmic): Determined from the Gibbs-Helmholtz equation using the measured ΔHmic and calculated ΔGmic, providing insight into the change in disorder of the system upon micellization. tainstruments.com

These parameters offer a comprehensive understanding of the driving forces behind the self-assembly of this compound. While specific data for this compound is not detailed in the provided sources, the table below represents typical thermodynamic data obtained for a long-chain surfactant using ITC.

Table 1: Representative Thermodynamic Parameters of Micellization Determined by ITC

| Thermodynamic Parameter | Representative Value | Significance |

|---|---|---|

| Critical Micelle Concentration (CMC) | Varies (e.g., mM range) | Indicates the onset of self-assembly. |

| Enthalpy of Micellization (ΔHmic) | Varies (e.g., kJ/mol) | Measures the heat change during micelle formation. |

| Gibbs Free Energy of Micellization (ΔGmic) | Varies (e.g., kJ/mol) | Determines the spontaneity of the process. |

Scattering and Diffraction Studies

Small-Angle X-ray Scattering (SAXS) for Supramolecular Architectures (e.g., Micelles, Liquid Crystals)

Small-Angle X-ray Scattering (SAXS) is an essential non-destructive technique for characterizing the structure of materials on a nanometer to micrometer scale. uni-muenchen.de It is particularly well-suited for analyzing the size, shape, and arrangement of supramolecular structures formed by this compound in solution, such as micelles and various lyotropic liquid crystalline phases (e.g., lamellar, hexagonal, cubic). mdpi.comnih.govbiorxiv.org

In a SAXS experiment, a beam of X-rays is passed through the sample, and the resulting scattering pattern at very small angles (typically < 5°) is recorded. The analysis of this pattern provides detailed structural information:

Micelle Characterization: For dilute solutions, SAXS can determine the average size, shape (spherical, ellipsoidal, cylindrical), and aggregation number of this compound micelles. nih.gov

Liquid Crystal Phase Identification: For more concentrated systems, the positions and relative intensities of the peaks in the SAXS profile reveal the specific type of liquid crystalline lattice (e.g., lamellar, hexagonal). mdpi.comnih.gov The peak positions often follow characteristic ratios that act as a fingerprint for the phase. For example, a lamellar phase exhibits peaks at scattering vectors (q) in the ratio of 1:2:3, while a hexagonal phase shows ratios of 1:√3:2. mdpi.com

Lattice Parameters: From the positions of the diffraction peaks, critical dimensions such as the lamellar d-spacing or the lattice parameter of a hexagonal phase can be calculated, providing insight into how molecules are packed. nih.gov

Research on ternary systems involving monoethanolamine (MEA), water, and amphiphilic copolymers has demonstrated the utility of SAXS in identifying distinct liquid crystalline regions, including lamellar and hexagonal phases. mdpi.com The addition of MEA was shown to influence the lattice parameters of these phases. nih.gov

Table 2: Representative SAXS Data for a Lamellar Liquid Crystal Phase

| Peak Index | Relative Peak Position (q/q*) | Miller Indices (hkl) | Structural Information |

|---|---|---|---|

| 1 | 1 | (100) | Primary peak defining the d-spacing. |

| 2 | 2 | (200) | Second-order reflection confirming lamellar structure. |

Powder X-ray Diffraction (PXRD) for Crystalline Forms and Polymorphism

Powder X-ray Diffraction (PXRD) is a primary analytical technique for the characterization of crystalline solids. mdpi.com It provides definitive information on the crystal structure, phase purity, and polymorphism of solid this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical property as different polymorphs can exhibit distinct physical properties.

The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

Key information derived from PXRD includes:

Crystalline Fingerprint: The positions (2θ angles) and intensities of the diffraction peaks are unique to a specific crystalline phase, allowing for unambiguous identification. nist.gov

Polymorph Identification: Different polymorphs of this compound will produce distinct PXRD patterns, enabling their identification and characterization. mdpi.com

Lattice Parameters: The diffraction pattern can be indexed to determine the unit cell dimensions (lattice parameters) and the crystal system of the material. nist.gov

Phase Purity: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a sample. mdpi.com

Table 3: Example of a Powder X-ray Diffraction (PXRD) Peak List

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.1 | 17.31 | 100 |

| 10.2 | 8.66 | 45 |

| 15.4 | 5.75 | 60 |

| 20.6 | 4.31 | 80 |

Surface and Interfacial Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface topography and morphology of solid materials. mdpi.com For this compound, SEM can be used to visualize the microstructure of its solid crystalline form, powders, or dried aggregates from solution.

In SEM, a focused beam of high-energy electrons scans across the sample's surface. The interaction of the electron beam with the sample generates various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. mdpi.com This provides detailed information regarding:

Particle Size and Shape: SEM can directly image individual crystals or particles of this compound, allowing for the characterization of their size distribution and shape (e.g., needles, plates, rods).

Surface Topography: The technique reveals fine details of the surface texture, such as roughness, porosity, and the presence of defects or step edges on crystal faces. mdpi.com

Aggregation State: For samples prepared from solution, SEM can show how primary particles aggregate to form larger structures.

SEM analysis of related monoethanolamine complexes has been used to observe changes in surface morphology resulting from thermal treatment, revealing processes like decomposition and surface melting. researchgate.net

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface at the nanometer scale. mdpi.com Unlike electron microscopy, AFM can operate in air or liquid, allowing for the analysis of samples under various conditions. mdpi.com It is an ideal tool for the nanoscale surface analysis of this compound, whether as a crystalline solid or as molecules adsorbed onto a substrate.

An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nanoscientific.org A laser beam deflected off the back of the cantilever measures its vertical movements as it interacts with the surface topography. This allows for the generation of a precise topographical map.

AFM provides several key types of information:

High-Resolution Topography: AFM can image the surface of this compound crystals or self-assembled layers with atomic or molecular resolution, revealing details of molecular packing and surface defects. azonano.com

Nanomechanical Properties: Beyond imaging, AFM can probe local mechanical properties. By measuring the force between the tip and the sample, it can map variations in properties such as elasticity, adhesion, and friction across the surface. nist.govazonano.com

Analysis in Liquid: The ability to operate in a liquid environment makes AFM suitable for studying the initial stages of this compound self-assembly on a surface or observing dynamic processes in real-time.

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption and Interaction Studies

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based analytical technique used for the real-time analysis of molecular adsorption and interactions at interfaces. nanoscience.combiolinscientific.com This non-invasive method provides quantitative information on both the mass and the viscoelastic properties of adsorbed layers at the nanoscale. biolinscientific.com The core of the QCM-D instrument is a thin quartz crystal sensor that oscillates at a specific resonance frequency when an alternating voltage is applied. nanoscience.com

When this compound molecules adsorb onto the sensor surface, two key parameters are measured simultaneously: the change in resonance frequency (Δf) and the change in energy dissipation (ΔD). biolinscientific.com The change in frequency is directly proportional to the total mass coupled to the sensor surface, including any associated solvent. nanoscience.comnih.gov A decrease in frequency indicates an increase in mass due to adsorption. biolinscientific.com

The dissipation factor provides insight into the structural characteristics of the adsorbed layer. hubspot.net It quantifies the energy lost from the oscillating sensor during one oscillation cycle. hubspot.net A rigid, compact adsorbed layer will result in a small change in dissipation, whereas a soft, diffuse, or viscoelastic layer, which contains a significant amount of entrapped solvent, will lead to a larger dissipation change. biolinscientific.comhubspot.net

In the context of studying this compound, QCM-D can be employed to investigate its adsorption kinetics and the conformational properties of the resulting layer on various surfaces. For instance, by coating the QCM-D sensor with a model substrate, the interaction of this compound can be monitored in real-time. This allows for the determination of adsorption and desorption rates, the total adsorbed mass, and the viscoelastic nature of the this compound film. Such studies are crucial for understanding its function in applications where surface activity is key.

Below is an illustrative data table representing a hypothetical QCM-D experiment monitoring the adsorption of this compound onto a functionalized sensor surface.

Interactive Data Table: Hypothetical QCM-D Analysis of this compound Adsorption

| Time (minutes) | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Adsorbed Mass (ng/cm²) | Layer Thickness (Å) |

| 0 | 0.0 | 0.0 | 0 | 0 |

| 5 | -5.2 | 0.8 | 92 | 9 |

| 10 | -15.8 | 2.5 | 280 | 28 |

| 15 | -25.3 | 4.1 | 448 | 45 |

| 20 | -28.1 | 4.5 | 497 | 50 |

| 25 | -28.3 | 4.6 | 501 | 50 |

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical experimental outcome for the adsorption of this compound.

Tensiometry and Conductometry for Interfacial Properties and Micellization

Tensiometry and conductometry are fundamental techniques for characterizing the interfacial properties and aggregation behavior of surfactants like this compound in solution.

Tensiometry is used to measure the surface tension at the air-water interface or the interfacial tension between two immiscible liquids. As an amphiphilic molecule, this compound will preferentially adsorb at these interfaces, leading to a reduction in surface or interfacial tension. By systematically measuring the surface tension as a function of this compound concentration, a characteristic curve is obtained. A sharp break in this curve indicates the point at which the interface is saturated with monomers and self-assembly into micelles begins in the bulk solution. This point is known as the critical micelle concentration (CMC).

Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of charge-carrying species (ions). For an ionic surfactant like this compound, the conductivity of its aqueous solution increases with concentration as more charge-carrying monomers are added. However, upon the formation of micelles, the mobility of the surfactant ions is reduced as they are incorporated into larger, slower-moving aggregates. This change in mobility leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs corresponds to the CMC. nih.gov

From the conductometry data, the degree of counter-ion dissociation (α) from the micelles can also be calculated by analyzing the ratio of the slopes of the conductivity curve above and below the CMC. nih.gov These techniques are invaluable for determining the efficiency and effectiveness of this compound as a surfactant by providing its CMC, which is a key parameter for its application in various formulations.

The following tables present hypothetical data from tensiometry and conductometry experiments designed to determine the CMC of this compound in an aqueous solution.

Interactive Data Table: Hypothetical Tensiometry Data for this compound

| Concentration (mM) | Surface Tension (mN/m) |

| 0.1 | 68.5 |

| 0.5 | 62.1 |

| 1.0 | 55.3 |

| 2.0 | 47.8 |

| 4.0 | 39.2 |

| 6.0 | 35.1 |

| 8.0 | 34.9 |

| 10.0 | 34.8 |

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical experimental outcome for the measurement of surface tension of this compound solutions.

Interactive Data Table: Hypothetical Conductometry Data for this compound

| Concentration (mM) | Conductivity (µS/cm) |

| 0.1 | 15 |

| 0.5 | 45 |

| 1.0 | 85 |

| 2.0 | 165 |

| 4.0 | 325 |

| 6.0 | 410 |

| 8.0 | 455 |

| 10.0 | 500 |

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical experimental outcome for the measurement of conductivity of this compound solutions.

Applications in Industrial and Consumer Product Formulation Science Non Pharmaceutical

Detergent and Cleaning Product Formulation

In the field of cleaning products, Monoethanolamine caprate serves as a key component that enhances both the stability and efficacy of formulations. Its chemical nature allows it to interact with both oil- and water-based substances, a critical attribute for any cleaning agent.

This compound functions as a potent surfactant and emulsifier. The neutralization reaction between the basic monoethanolamine and the acidic capric acid yields an amine soap. alliancechemical.comsaiper.com This molecule possesses a dual-natured structure: a hydrophilic (water-attracting) "head" from the charged amine group and a lipophilic (oil-attracting) "tail" from the ten-carbon chain of capric acid. alliancechemical.com This configuration allows it to reduce the surface tension between oil and water, enabling the emulsification of greasy soils into the wash water, where they can be rinsed away. alliancechemical.comgreyb.com The formation of these stable emulsions is fundamental to the cleaning process for removing oily stains from surfaces and fabrics. saiper.com

Table 1: Functional Roles of this compound in Detergents

| Feature | Role of Monoethanolamine (MEA) Component | Role of Caprate (Fatty Acid) Component | Combined Function of the Salt |

|---|---|---|---|

| pH Control | Provides alkalinity to neutralize acidic soils. saiper.com | Reacts with the base to form the soap. | Maintains an optimal alkaline pH for cleaning. |

| Emulsification | Forms the hydrophilic head of the surfactant. alliancechemical.com | Forms the lipophilic tail that attracts oil. alliancechemical.com | Bridges oil and water to lift and suspend greasy soils. alliancechemical.com |

| Cleaning | Assists in breaking down fats and oils. | Provides the primary mechanism for lifting grease. | Acts as a multifunctional cleaning and anti-redeposition agent. saiper.com |

Cosmetics and Personal Care Formulations

This compound is incorporated into cosmetics and personal care products to improve their texture, stability, and performance. Its mildness and emulsifying properties make it suitable for a variety of rinse-off applications.